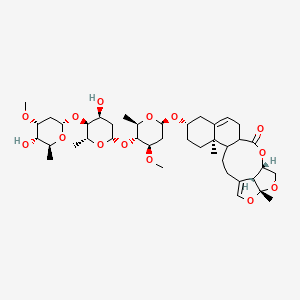

cynatratoside B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cynatratoside B is a steroidal glycoside compound isolated from various species of the Cynanchum genus, including Cynanchum atratum and Cynanchum paniculatum . It is known for its complex structure, which includes glaucogenin C 3-O-[α-L-cymaropyranosyl-(1→4)-β-D-digitoxopyranosyl-(1→4)-β-D-oleandropyranoside] . This compound has garnered interest due to its potential pharmacological properties, particularly in traditional medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cynatratoside B involves multiple steps, including glycosylation reactions to attach sugar moieties to the steroidal backbone . The process typically requires the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents used in these reactions include glycosyl donors and acceptors, along with catalysts such as Lewis acids .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as the roots of Cynanchum species, is a viable method. This involves solvent extraction followed by chromatographic purification to isolate the compound .

Análisis De Reacciones Químicas

Types of Reactions

Cynatratoside B undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation . Hydrolysis can break down the glycosidic bonds, yielding the aglycone and sugar components .

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Glycosylation: Glycosyl donors and acceptors with catalysts like Lewis acids.

Major Products

The major products formed from these reactions include the aglycone glaucogenin C and various sugar moieties .

Aplicaciones Científicas De Investigación

Chemistry: Used as a reference compound in the study of steroidal glycosides.

Biology: Investigated for its effects on smooth muscle relaxation, particularly in the respiratory system.

Medicine: Potential use as a cough suppressant and in the treatment of respiratory conditions.

Industry: Limited industrial applications due to its complex structure and synthesis.

Mecanismo De Acción

Cynatratoside B exerts its effects primarily through its interaction with smooth muscle cells. It has been shown to inhibit acetylcholine and carbachol-induced contractions in isolated rat trachea, suggesting a mechanism involving the inhibition of calcium influx into the cells . This leads to muscle relaxation and potential therapeutic effects in respiratory conditions .

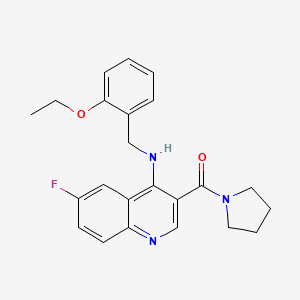

Comparación Con Compuestos Similares

Cynatratoside B is part of a family of steroidal glycosides, which include:

Cynatratoside A: Similar structure but different sugar moieties.

Tylophoside A: Another steroidal glycoside with distinct biological activities.

Glaucogenin C: The aglycone component of this compound.

This compound is unique due to its specific glycosylation pattern, which contributes to its distinct pharmacological properties .

Propiedades

IUPAC Name |

(5R,8S,16S,19R,22R)-8-[(2R,4R,5R,6R)-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62O14/c1-20-36(43)29(45-6)16-34(49-20)54-37-21(2)50-32(15-28(37)42)55-38-22(3)51-33(17-30(38)46-7)52-25-12-13-40(4)24(14-25)9-10-26-27(40)11-8-23-18-47-41(5)35(23)31(19-48-41)53-39(26)44/h9,18,20-22,25-38,42-43H,8,10-17,19H2,1-7H3/t20-,21+,22+,25-,26?,27?,28-,29+,30+,31+,32-,33-,34-,35+,36-,37+,38+,40-,41-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQDRWSHVALSEO-UICQOQLZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3OC)OC4CCC5(C6CCC7=COC8(C7C(CO8)OC(=O)C6CC=C5C4)C)C)C)C)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@H]3OC)O[C@H]4CC[C@@]5(C6CCC7=CO[C@@]8([C@H]7[C@@H](CO8)OC(=O)C6CC=C5C4)C)C)C)C)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H62O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

778.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2603453.png)

![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine](/img/structure/B2603455.png)

![N-(3,5-dimethoxyphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2603456.png)

![13-(3-Chlorophenyl)-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile](/img/structure/B2603458.png)

![3-benzyl-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2603459.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2603467.png)